N-(3,4-dimethoxybenzyl)-2,5-difluorobenzenesulfonamide
Description
N-(3,4-dimethoxybenzyl)-2,5-difluorobenzenesulfonamide is a chemical compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a benzenesulfonamide group substituted with two fluorine atoms at the 2 and 5 positions
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO4S/c1-21-13-6-3-10(7-14(13)22-2)9-18-23(19,20)15-8-11(16)4-5-12(15)17/h3-8,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJQNXGSDOXJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2,5-difluorobenzenesulfonamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 2,5-difluorobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-2,5-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The methoxy groups and fluorine atoms can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can also interact with active sites of enzymes, leading to inhibition of their function. These interactions can disrupt cellular processes and pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)-2,5-dichlorobenzenesulfonamide: Similar structure but with chlorine atoms instead of fluorine.
N-(3,4-dimethoxybenzyl)-2,5-dibromobenzenesulfonamide: Similar structure but with bromine atoms instead of fluorine.
N-(3,4-dimethoxybenzyl)-2,5-diiodobenzenesulfonamide: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
N-(3,4-dimethoxybenzyl)-2,5-difluorobenzenesulfonamide is unique due to the presence of fluorine atoms, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it distinct from its chlorinated, brominated, or iodinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
